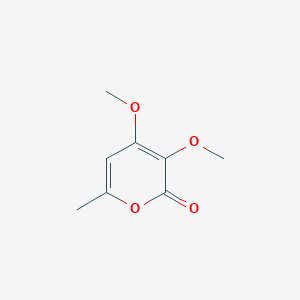![molecular formula C8H14O4 B14435875 (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 74358-92-2](/img/structure/B14435875.png)
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-2,6,7-trioxabicyclo[222]octan-4-yl)methanol is a bicyclic compound featuring an ortho ester moiety This compound is known for its unique structure, which includes a trioxabicyclo[222]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of ethyl orthoformate with formaldehyde and an alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ortho ester, which then cyclizes to form the trioxabicyclo[2.2.2]octane ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its unique structure allows it to participate in ring-opening reactions and form stable intermediates.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane: Lacks the hydroxyl group present in (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol.
Uniqueness
(1-Ethyl-2,6,7-trioxabicyclo[22
Properties
CAS No. |
74358-92-2 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(1-ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol |
InChI |
InChI=1S/C8H14O4/c1-2-8-10-4-7(3-9,5-11-8)6-12-8/h9H,2-6H2,1H3 |
InChI Key |
QAMYMHOUUPFQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC12OCC(CO1)(CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


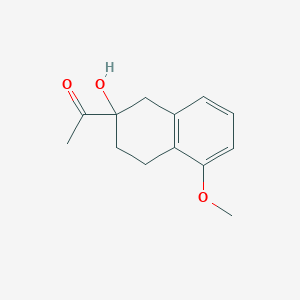
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)

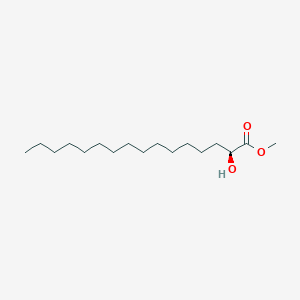
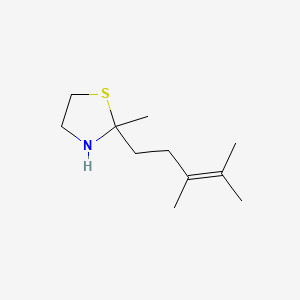
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
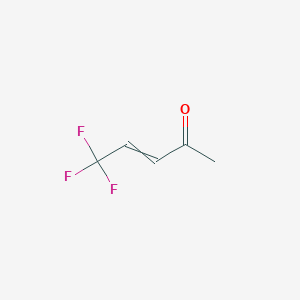
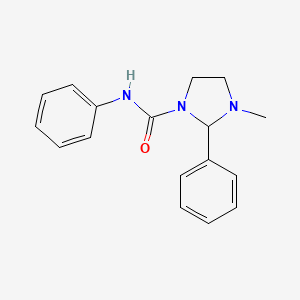
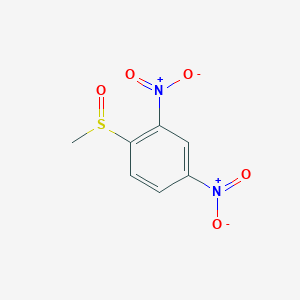
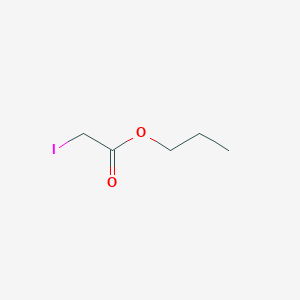

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
